Cost Advantage: H-DL-Abu-OH as an Economical Precursor for High-Yield Deracemization to L-Enantiomer
The procurement of H-DL-Abu-OH (racemic mixture) is economically favored over the direct purchase of its L-enantiomer for applications requiring the optically pure form. A patent explicitly states that the enantiopure starting material L-2-aminobutyric acid is "expensive and the cost is higher" [1]. As a quantitative alternative, the racemic H-DL-Abu-OH can be efficiently deracemized to yield high-purity L-2-aminobutyric acid. A specific biocatalytic method demonstrates an 87% yield with >99% enantiomeric excess (ee) when using DL-2-aminobutyric acid as the substrate [2].
| Evidence Dimension | Cost Efficiency & Yield for Obtaining Enantiopure L-Form |
|---|---|
| Target Compound Data | DL-2-Aminobutyric Acid (H-DL-Abu-OH) as a starting material yields L-2-aminobutyric acid with 87% yield and >99% ee via deracemization [2]. |
| Comparator Or Baseline | L-2-Aminobutyric Acid (enantiopure) is described as an "expensive" starting material [1]. |
| Quantified Difference | H-DL-Abu-OH provides a cost-effective route to a high-purity product (87% yield, >99% ee) compared to the higher procurement cost of the enantiopure L-form. |
| Conditions | Biocatalytic deracemization using immobilized D-amino acid oxidase and a Pd-C catalyst in an ammonium formate buffer system [2]. |
Why This Matters
This allows procurement teams to secure a lower-cost racemic building block and achieve the desired enantiopure material through established, high-yield chemical or enzymatic processes, optimizing the overall cost of goods.
- [1] ABA CHEM CORP. (2010). Synthesis, split and racemization method for preparing chirality medicament levetiracetam midbody (S)-(+)-2-amido butyramide hydrochlorate. CN Patent No. CN101130504B. View Source
- [2] Chongqing University of Posts & Telecommunications. (2011). Bio-catalytic deracemization preparation method of non-natural L-amino acid. CN Patent No. CN102174632A. View Source
